molecular formula C11H11BrF3N3O3 B5911667 METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE

METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE

Cat. No.: B5911667
M. Wt: 370.12 g/mol
InChI Key: ACTCWGQGGHXOAJ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound with a molecular formula of C11H10BrF3N2O3 This compound is characterized by the presence of a bromopyridine moiety, an acetamido group, and a trifluoropropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with an amine to form the corresponding amino derivative. The amino derivative undergoes acylation with acetic anhydride to introduce the acetamido group. Finally, the trifluoropropanoate ester is formed through esterification with methyl trifluoroacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The acetamido and trifluoropropanoate groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate
  • Methyl 2-[(5-fluoropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate
  • Methyl 2-[(5-iodopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate

Uniqueness

Methyl 2-[(5-bromopyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific research applications where bromine’s properties are advantageous .

Properties

IUPAC Name

methyl 2-acetamido-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O3/c1-6(19)17-10(9(20)21-2,11(13,14)15)18-8-4-3-7(12)5-16-8/h3-5H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTCWGQGGHXOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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